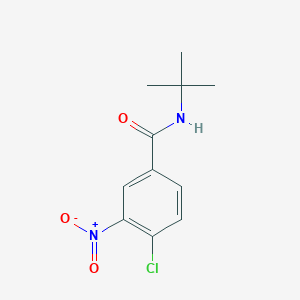![molecular formula C16H21N5O3S2 B2826005 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886939-93-1](/img/structure/B2826005.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the molecular formula C16H21N5O3S2 . It’s primarily intended for research use and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole heterocyclic ring, which is a bioisostere of pyrimidine . This allows it to disrupt processes related to DNA replication .Scientific Research Applications
Metabolism and Bioavailability
- Metabolite Profiling and Excretion Kinetics : Research on compounds structurally related to the requested chemical, such as lysmeral (2-(4-tert-butylbenzyl)propionaldehyde), highlights the significance of understanding the metabolic pathways and excretion kinetics of fragrance compounds. For instance, a study on human metabolism and excretion kinetics of lysmeral after a single oral dosage identified specific biomarkers of exposure, which are crucial for biomonitoring applications (Scherer et al., 2017). This indicates the importance of metabolic studies in assessing human exposure to such compounds.
Environmental Biomonitoring
- Trends in Environmental Exposure : Research on lysmeral also provides insights into environmental biomonitoring. A study analyzing urine samples from the Environmental Specimen Bank revealed a decreasing trend over time in human exposure to lysmeral, reflecting changes in usage patterns of fragrance chemicals over the years (Scherer et al., 2020). This research has implications for understanding the environmental and health impacts of synthetic fragrance compounds.
Pharmacokinetics
- Understanding Drug Metabolism : Although not directly related to the requested compound, studies on similar compounds, like acetaminophen, offer insights into pharmacokinetics and drug metabolism, which are crucial for drug development and safety assessment. For example, research on acetaminophen metabolism in humans provided detailed insights into its metabolic pathways and the formation of various metabolites (Mrochek et al., 1974). Understanding these pathways is essential for predicting drug interactions and potential toxicities.
Analytical Method Development
- Development of Analytical Methods for Metabolite Detection : The development of sensitive and selective analytical methods is crucial for detecting and quantifying metabolites of complex compounds. Research on lysmeral metabolites demonstrates the development of LC-MS/MS methods for analyzing metabolites in urine, which is vital for human biomonitoring studies and exposure assessment (Scherer et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-16(2,3)19-13(23)18-14-20-21-15(26-14)25-9-12(22)17-10-5-7-11(24-4)8-6-10/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPCTRUGNZGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B2825923.png)

![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)





![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)

